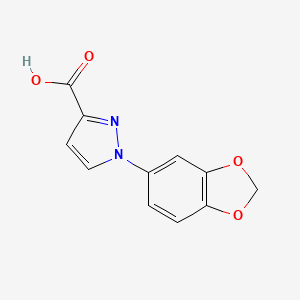
1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, attached to a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The carboxylic acid group is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole and pyrazole rings, along with the carboxylic acid group. These groups would likely contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in different solvents .Applications De Recherche Scientifique
Functionalization Reactions and Chemical Synthesis
1H-pyrazole-3-carboxylic acid derivatives, similar in structure to 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid, have been explored in various chemical synthesis and functionalization reactions. For example, these compounds have been involved in reactions leading to the formation of various amides, esters, and other derivatives, indicating their utility in synthetic organic chemistry for the development of diverse chemical entities. The synthesized compounds are characterized using a range of spectroscopic and analytical techniques, affirming their potential in chemical synthesis (Yıldırım et al., 2005), (Yıldırım & Kandemirli, 2006), (Korkusuz & Yıldırım, 2010).
Antimicrobial and Antitumor Applications
1H-pyrazole-3-carboxylic acid derivatives have been evaluated for their biological activities, including antimicrobial and antitumor effects. In silico studies, synthesis, and biological testing of various derivatives have demonstrated potential in targeting bacterial DNA gyrase, with subsequent antimicrobial activity testing corroborating these findings. The compounds have shown activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents. Moreover, some derivatives have been tested for antitumor activities, revealing notable activity against various cancer cell lines. These studies underscore the potential therapeutic applications of these compounds in treating infectious diseases and cancer (Shubhangi et al., 2019), (Palkar et al., 2017), (Insuasty et al., 2012).
Corrosion Inhibition
Some pyrazole derivatives have been investigated as corrosion inhibitors for steel in acidic environments. These studies have shown that certain pyrazole compounds can significantly reduce corrosion rates, highlighting their potential application in material science and engineering (Herrag et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)8-3-4-13(12-8)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYTTOFNMTJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC(=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
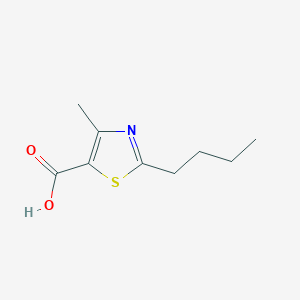
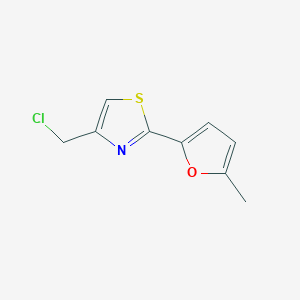
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)
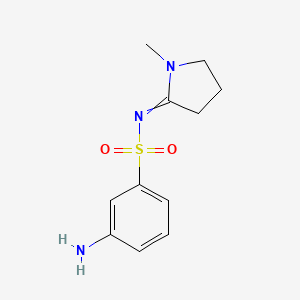
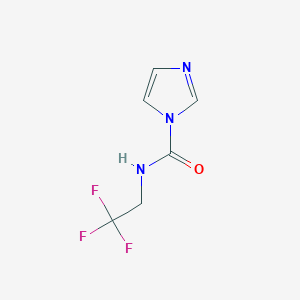
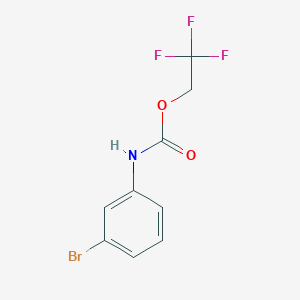
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
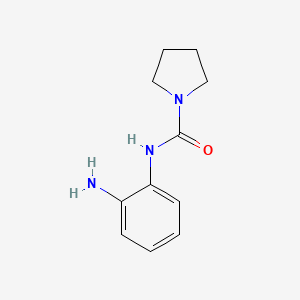
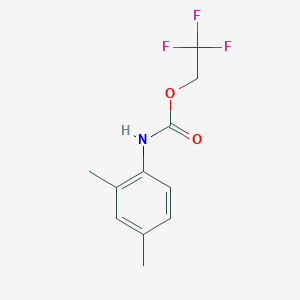
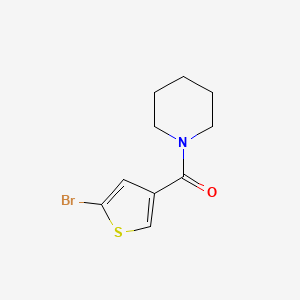
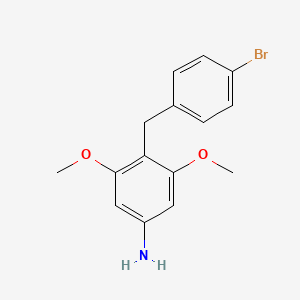
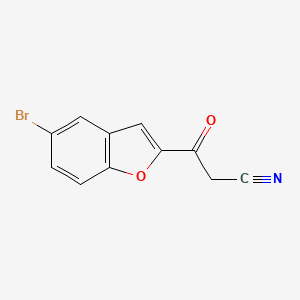
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)